Cyclokievitone
Overview
Description
Cyclokievitone is an organic compound belonging to the class of 8-prenylated isoflavanones. These compounds are characterized by the presence of a C5-isoprenoid unit at the 8-position of the isoflavanone structure. This compound is considered a flavonoid and has been detected in various foods, such as yellow wax beans, pulses, lima beans, green beans, and scarlet beans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclokievitone typically involves the prenylation of isoflavanones. The reaction conditions often include the use of prenyl bromide and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the prenylated product .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Vigna mungo (black gram) seeds. The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cyclokievitone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Cyclokievitone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of cyclokievitone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Cyclokievitone is unique among 8-prenylated isoflavanones due to its specific structural features and biological activities. Similar compounds include:
2’-Hydroxygenistein: Another prenylated isoflavanone with similar antioxidant properties.
Aureol: A related compound with antimicrobial activity.
5-Deoxykievitone: A structurally similar isoflavanone with distinct pharmacological effects
This compound stands out due to its unique combination of prenylation and hydroxylation patterns, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFGFDTGPLHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995646 | |
Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74175-82-9 | |
Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74175-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclokievitone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074175829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOKIEVITONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EDA7W2K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclokievitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Cyclokievitone?
A1: this compound has demonstrated notable anthelmintic activity, meaning it can be effective against parasitic worms. [] Research indicates that it exhibits a stronger inhibitory effect on the egg cells of coccidia from rabbits compared to other related compounds like Triquetin A and C. [] Additionally, this compound has been identified as a phytoalexin in Phaseolus aureus (mung bean), suggesting it plays a role in the plant's defense mechanisms against fungal pathogens. []
Q2: What is the chemical structure of this compound?
A2: While a detailed spectroscopic characterization is not available in the provided research, this compound is a prenylated isoflavonoid. Its structure is related to kievitone, with the key difference being the presence of a cyclic (cyclo) ring structure formed by the prenyl group.
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from several plant species. It was first discovered in Phaseolus mungo L. (black gram). [] It has also been found in Tadehagi triquetrum (L.) ohashi, a plant traditionally used for its medicinal properties. [] In Phaseolus aureus (mung bean), this compound was identified alongside other isoflavonoids and the pterocarpan phaseollidin. []
Q4: Are there any known derivatives or structural analogs of this compound?
A4: Yes, research has identified a derivative of this compound called this compound hydrate. [] This compound was isolated from Phaseolus mungo L. and, as its name suggests, differs from this compound by the addition of a water molecule (hydration). The effects of this structural difference on its biological activity and other properties have not been extensively studied.
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